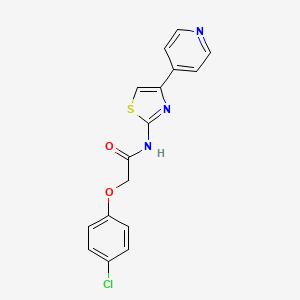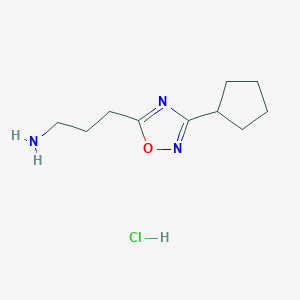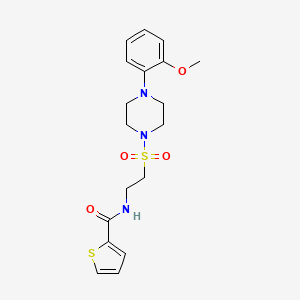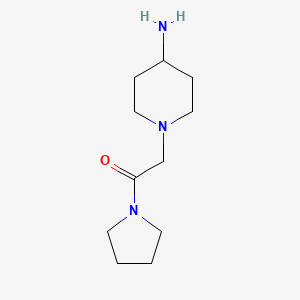
2-(4-chlorophenoxy)-N-(4-(pyridin-4-yl)thiazol-2-yl)acetamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2-(4-chlorophenoxy)-N-(4-(pyridin-4-yl)thiazol-2-yl)acetamide, commonly known as CPYTA, is a chemical compound that has been of great interest in scientific research. This compound has been synthesized using various methods and has shown potential in various applications, including in the field of medicine.
Applications De Recherche Scientifique
CPYTA has shown potential in various scientific research applications, including in the field of medicine. It has been studied for its anti-inflammatory and anti-tumor properties. CPYTA has also been studied for its potential use in the treatment of Alzheimer's disease and Parkinson's disease. Additionally, CPYTA has been studied for its use as a fluorescent probe for imaging cells.
Mécanisme D'action
The mechanism of action of CPYTA is not fully understood. However, it has been suggested that CPYTA may inhibit the activity of certain enzymes, including cyclooxygenase-2 (COX-2) and phosphodiesterase-4 (PDE4). Inhibition of these enzymes may lead to the anti-inflammatory and anti-tumor properties of CPYTA. CPYTA has also been shown to inhibit the aggregation of amyloid-beta peptides, which may contribute to its potential use in the treatment of Alzheimer's disease.
Biochemical and Physiological Effects
CPYTA has been shown to have various biochemical and physiological effects. It has been shown to inhibit the production of inflammatory cytokines and prostaglandins, which may contribute to its anti-inflammatory properties. CPYTA has also been shown to induce apoptosis in cancer cells, which may contribute to its anti-tumor properties. Additionally, CPYTA has been shown to improve cognitive function in animal models of Alzheimer's disease.
Avantages Et Limitations Des Expériences En Laboratoire
CPYTA has several advantages for lab experiments. It is stable and can be easily synthesized in high yields. CPYTA is also water-soluble, which makes it easy to administer to cells or animals. However, there are also limitations to using CPYTA in lab experiments. Its mechanism of action is not fully understood, which makes it difficult to interpret the results of experiments. Additionally, CPYTA has not been extensively studied in humans, which limits its potential use in clinical applications.
Orientations Futures
There are several future directions for research on CPYTA. One potential direction is to further investigate its mechanism of action. This may lead to a better understanding of the compound's anti-inflammatory and anti-tumor properties. Another potential direction is to investigate its potential use in the treatment of Alzheimer's disease and Parkinson's disease. Additionally, further studies on the use of CPYTA as a fluorescent probe for imaging cells may lead to new applications in the field of cell biology.
Méthodes De Synthèse
CPYTA can be synthesized using various methods, including the reaction of 4-chlorophenol with 2-chloroacetyl chloride, followed by the reaction of the resulting compound with 4-(pyridin-4-yl)thiazol-2-amine. Another method involves the reaction of 2-(4-chlorophenoxy)acetic acid with thionyl chloride, followed by the reaction of the resulting compound with 4-(pyridin-4-yl)thiazol-2-amine. These methods have been successful in synthesizing CPYTA in high yields.
Propriétés
IUPAC Name |
2-(4-chlorophenoxy)-N-(4-pyridin-4-yl-1,3-thiazol-2-yl)acetamide |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H12ClN3O2S/c17-12-1-3-13(4-2-12)22-9-15(21)20-16-19-14(10-23-16)11-5-7-18-8-6-11/h1-8,10H,9H2,(H,19,20,21) |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QIIIERAMNNRLDF-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC=C1OCC(=O)NC2=NC(=CS2)C3=CC=NC=C3)Cl |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H12ClN3O2S |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
345.8 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![N-(benzo[d][1,3]dioxol-5-yl)-2-((tetrahydrothiophen-3-yl)oxy)isonicotinamide](/img/structure/B2403307.png)

![N-(4-ethylphenyl)-2-(5-(3-fluorobenzyl)-3-oxo-3,5-dihydro-2H-pyrazolo[4,3-c]quinolin-2-yl)acetamide](/img/structure/B2403309.png)
![2-(2,3-difluorophenyl)-7-ethoxy-N-(2-methoxyethyl)imidazo[2,1-b][1,3]benzothiazol-3-amine](/img/structure/B2403311.png)
![1-(4-fluorophenyl)-5-(2-morpholino-2-oxoethyl)-1H-pyrazolo[3,4-d]pyrimidin-4(5H)-one](/img/structure/B2403312.png)


![N-(5-methyl-1,3,4-thiadiazol-2-yl)-1-phenyl-1H-benzo[d]imidazole-5-carboxamide](/img/structure/B2403316.png)
![4-[(Tert-butyldimethylsilyl)oxy]-2,6-difluorophenol](/img/structure/B2403317.png)

![1,2-Dimethyl-5-[(2-methylpropan-2-yl)oxycarbonylamino]imidazole-4-carboxylic acid](/img/structure/B2403321.png)
![ethyl 2-((4-(4-methoxyphenyl)-5-((2-oxobenzo[d]thiazol-3(2H)-yl)methyl)-4H-1,2,4-triazol-3-yl)thio)butanoate](/img/structure/B2403322.png)
